4-fluoro-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKMSUCECRGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Fluoro 5 Phenyl 1h Pyrazole and Its Analogues
Classical Pyrazole (B372694) Synthesis Approaches
Traditional methods for constructing the pyrazole ring can be adapted to produce fluorinated derivatives, often by utilizing precursors that already contain the fluorine atom.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883. mdpi.com This approach involves the reaction of a β-diketone or a related 1,3-dielectrophile with hydrazine or its substituted variants. mdpi.comnih.govnih.gov For the synthesis of the 5-phenyl-1H-pyrazole core, a common precursor is 1-phenyl-1,3-butanedione (benzoylacetone), which reacts with hydrazine to form the pyrazole ring. nih.gov
To obtain 4-fluoro-5-phenyl-1H-pyrazole via this route, a pre-fluorinated 1,3-dicarbonyl compound is necessary. For example, the cyclocondensation of 2-fluoro-1-phenyl-1,3-butanedione with hydrazine would yield the desired product. The regioselectivity of the condensation can sometimes be an issue, potentially leading to a mixture of isomers. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Cyclocondensation | Substituted Pyrazole |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Michael Addition-Cyclocondensation | Substituted Pyrazoline (oxidized to Pyrazole) nih.govnih.gov |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition offers a powerful and often highly regioselective method for the synthesis of pyrazoles. nih.gov This reaction typically involves the [3+2] cycloaddition of a diazo compound or a nitrile imine (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). organic-chemistry.org The Huisgen cyclization of nitrile imines with a bromoalkene, which acts as an alkyne synthon, is a notable example that leads to tetrasubstituted pyrazoles. nih.gov
For the synthesis of this compound, this could involve the reaction of phenyldiazomethane (B1605601) with a fluoroalkyne. Alternatively, a fluorinated nitrile imine could be reacted with a suitable chalcone, leading to a fluorinated pyrazoline that can be subsequently oxidized to the pyrazole. nih.gov The regiochemistry of the cycloaddition is a key consideration in these syntheses. nih.gov
| 1,3-Dipole | Dipolarophile | Product Type |
| Diazo Compound | Alkyne | Pyrazole organic-chemistry.org |
| Nitrile Imine | Alkene/Alkyne | Pyrazoline/Pyrazole rsc.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.comacs.orgnih.gov This approach is valued for its atom economy and ability to rapidly generate complex molecules. mdpi.comrsc.org A common MCR for pyrazole synthesis involves the condensation of a β-ketoester, an aldehyde, and a hydrazine. nih.govbeilstein-journals.org
To synthesize a this compound derivative using an MCR, a fluorinated building block would be required. For instance, a four-component reaction could involve a fluorinated β-ketoester, benzaldehyde, malononitrile, and hydrazine, potentially leading to a highly substituted fluorinated pyranopyrazole derivative. beilstein-journals.org The complexity of the starting materials is a key factor in the feasibility of this approach. A one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles has been achieved through the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org
Fluorine-Specific Incorporation Methods
Given the importance of fluorinated organic molecules, specific methods have been developed for the introduction of fluorine into heterocyclic systems like pyrazoles.
Direct Electrophilic Fluorination of Pyrazole Systems
A modern and direct approach to synthesizing fluorinated pyrazoles is the electrophilic fluorination of a pre-formed pyrazole ring. olemiss.edu This method utilizes electrophilic fluorinating reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net For the synthesis of this compound, this would involve the treatment of 5-phenyl-1H-pyrazole with one of these reagents. The C4 position of the pyrazole ring is often susceptible to electrophilic attack.
The regioselectivity of the fluorination can be influenced by the substituents already present on the pyrazole ring and the reaction conditions. For instance, direct lithiation of N-substituted pyrazoles followed by quenching with NFSI has been shown to selectively produce 5-fluoropyrazoles. rsc.org
| Pyrazole Substrate | Fluorinating Reagent | Key Feature |
| 3,5-Disubstituted Pyrazole | Selectfluor® | Direct C4 fluorination rsc.org |
| N-Substituted Pyrazole | n-BuLi then NFSI | C5 lithiation followed by fluorination rsc.orgresearchgate.net |
Utilizing Fluorinated Building Blocks in Heteroannulation
This strategy involves the synthesis of the pyrazole ring from starting materials that already contain one or more fluorine atoms. This approach often provides better control over the position of the fluorine atom compared to direct fluorination. Efficient methods for the gram-scale synthesis of fluorinated pyrazoles have been developed using sp³-enriched β-bromo-α,α-difluoroketones and fluorinated enaminones as key building blocks. researchgate.net
The cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine, as mentioned in section 2.1.1, is a prime example of this strategy. For example, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce trifluoromethyl-substituted pyrazoles. nih.gov Similarly, fluorinated diazoalkanes can be generated and used in [3+2] cycloadditions with alkynes to yield fluorine-substituted pyrazoles. mdpi.com
| Fluorinated Precursor | Reaction Partner | Method |
| Fluorinated 1,3-Diketone | Hydrazine | Cyclocondensation nih.gov |
| Fluorinated Enaminone | Hydrazine | Cyclocondensation researchgate.net |
| Fluorinated Diazoalkane | Alkyne | 1,3-Dipolar Cycloaddition mdpi.com |
Oxidative Aromatization of Dihydrofluorinated Pyrazoles
In many synthetic routes towards pyrazoles, the initial cyclization step leads to the formation of a dihydropyrazole, also known as a pyrazoline. organic-chemistry.orgthieme-connect.de To obtain the final aromatic pyrazole, an oxidative aromatization step is required. This is particularly relevant in the synthesis of fluorinated pyrazoles where the pyrazoline intermediate is often stable.
Various oxidizing agents can be employed to effect this transformation. These include common oxidants such as manganese dioxide (MnO2) and environmentally benign options like molecular oxygen in the presence of a catalyst, such as activated carbon. organic-chemistry.orgthieme-connect.de The choice of oxidant and reaction conditions can sometimes influence the final substitution pattern of the pyrazole, as seen in solvent-dependent deacylative oxidation reactions of 5-acyl-pyrazolines. nih.gov Electrochemical methods also present a sustainable approach for the oxidative aromatization of pyrazolines. bohrium.com
| Dihydrofluorinated Pyrazole | Oxidizing Agent | Product | Reference |
| 1,3,5-Trisubstituted Pyrazoline | Activated Carbon/O2 | 1,3,5-Trisubstituted Pyrazole | organic-chemistry.org |
| 5-Acyl-pyrazoline | Manganese Dioxide | Fully Substituted or Deacylated Pyrazole | nih.gov |
| Pyrazoline | SiO2-HNO3 | Nitrated Pyrazole | researchgate.net |
The oxidative aromatization step is a critical final transformation in many synthetic sequences leading to fluorinated pyrazoles.
Regioselective Synthesis of 4-Fluoropyrazole Scaffolds
The control of regioselectivity is a paramount challenge in the synthesis of substituted pyrazoles, including 4-fluoropyrazoles. nih.govmdpi.com The ability to direct the placement of substituents at specific positions on the pyrazole ring is crucial for the development of compounds with desired properties. Several strategies have been developed to achieve regioselective synthesis of 4-fluoropyrazole scaffolds.
One approach involves the use of starting materials that have pre-installed functional groups that direct the cyclization reaction to a specific outcome. For example, the choice of substituents on a 1,3-dicarbonyl compound can influence the regioselectivity of its condensation with a hydrazine. organic-chemistry.org Another powerful strategy is the use of directed C-H functionalization, where a directing group guides a transition metal catalyst to activate a specific C-H bond for subsequent fluorination. rsc.org
Furthermore, cycloaddition reactions can also be rendered highly regioselective through the careful selection of substrates and catalysts. rsc.orgrsc.org For instance, copper-catalyzed cycloadditions of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones afford 4-trifluoromethyl pyrazoles with excellent regioselectivity. rsc.org
| Synthetic Strategy | Key Feature | Outcome | Reference |
| Condensation of Substituted 1,3-Diketones | Steric and electronic control | Regioselective pyrazole formation | organic-chemistry.org |
| Transition-Metal Catalyzed Directed C-H Functionalization | Use of a directing group | Site-selective fluorination | rsc.org |
| Copper-Catalyzed Cycloaddition | Specific catalyst and substrates | High regioselectivity for 4-substituted pyrazoles | rsc.org |
These methods provide chemists with the tools to synthesize specific regioisomers of 4-fluoropyrazoles, which is essential for structure-activity relationship studies and the development of new functional molecules.
Advanced Synthetic Techniques and Catalysis
The field of pyrazole synthesis has been significantly advanced by the development of modern synthetic techniques and catalytic systems. These methods often provide milder reaction conditions, higher efficiencies, and greater functional group tolerance compared to traditional approaches.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including fluorinated pyrazoles. nih.gov Catalysts based on metals such as palladium, copper, gold, and iron have been employed to facilitate a variety of transformations leading to the pyrazole core or for its subsequent modification. nih.govnih.gov
For instance, transition metals can catalyze cross-coupling reactions to introduce aryl or other substituents onto the pyrazole ring. They can also mediate cyclization reactions, such as the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov In the context of fluorinated pyrazoles, transition-metal-catalyzed reactions are particularly valuable for the introduction of fluorine-containing groups. rsc.org For example, a gold(I)-catalyzed tandem aminofluorination has been developed to furnish fluoropyrazoles. nih.gov Similarly, copper-mediated methods have been successfully used for the synthesis of 4-(trifluoromethyl)pyrazoles. nih.gov
| Catalyst | Reaction Type | Product | Reference |
| Gold(I) | Tandem Aminofluorination | Fluoropyrazole | nih.gov |
| Copper | Cycloaddition/Mediation | 4-(Trifluoromethyl)pyrazole | rsc.orgnih.gov |
| Palladium | C-H Functionalization | Functionalized Fluoropyrazole | rsc.org |
The ongoing development of novel transition-metal catalysts and catalytic systems continues to expand the synthetic toolbox for accessing complex and diverse fluorinated pyrazole derivatives.
Photoredox Reactions in Pyrazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of polysubstituted pyrazoles under mild reaction conditions. This approach offers an environmentally benign alternative to traditional condensation methods, often utilizing air as the terminal oxidant.
One notable development in this area is the visible-light-promoted aerobic annulation reaction between hydrazines and various Michael acceptors to yield a diverse range of pyrazole derivatives. organic-chemistry.orgnih.govacs.orgacs.org This methodology is distinguished by its operational simplicity and broad substrate scope. The reaction is typically catalyzed by a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, initiates a single-electron transfer (SET) process.
The proposed mechanism commences with the photoexcitation of the Ru(II) catalyst to its excited state, Ru(II)*. This excited species is then reductively quenched by hydrazine, generating a hydrazine radical cation and a Ru(I) complex. The radical cation subsequently undergoes deprotonation and further oxidation to form a diazene (B1210634) intermediate. This reactive diazene then participates in a [3+2] cycloaddition with a Michael acceptor, followed by aromatization to afford the final pyrazole product. A key advantage of this method is that it circumvents the need for pre-functionalized substrates, such as 1,3-dicarbonyl compounds, which are common in conventional pyrazole syntheses.
The reaction conditions are generally mild, typically proceeding at room temperature in a solvent like acetonitrile, under an air atmosphere, and irradiated with blue LEDs. organic-chemistry.org Yields for the synthesized pyrazoles are often reported to be in the good to excellent range. organic-chemistry.org
Below is a table summarizing representative examples of polysubstituted pyrazoles synthesized via this visible-light photocatalytic method, showcasing the diversity of applicable substrates.
| Entry | Hydrazine | Michael Acceptor | Product | Yield (%) |
| 1 | Phenylhydrazine (B124118) | 1,3-Diphenyl-2-propen-1-one | 1,3,5-Triphenyl-1H-pyrazole | 90 |
| 2 | Hydrazine hydrate | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole | 85 |
| 3 | Phenylhydrazine | (E)-3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | 5-(4-Bromophenyl)-1,3-diphenyl-1H-pyrazole | 88 |
| 4 | Methylhydrazine | (E)-1,3-bis(4-Methoxyphenyl)prop-2-en-1-one | 1-Methyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole | 82 |
| 5 | Phenylhydrazine | Ethyl (E)-3-phenylacrylate | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 75 |
Table 1. Examples of Polysubstituted Pyrazoles Synthesized via Visible-Light Photoredox Catalysis.
Iii. Reaction Mechanisms and Reactivity of 4 Fluoro 5 Phenyl 1h Pyrazole Derivatives
Electrophilic Substitution Patterns in Fluorinated Pyrazoles
The pyrazole (B372694) ring is a π-excessive aromatic heterocycle, which typically undergoes electrophilic substitution reactions preferentially at the C4 position. mdpi.comnih.gov This is because the carbocation intermediate formed by an attack at C4 is more stable than the intermediates formed from attack at C3 or C5, which would place a positive charge on an electronegative nitrogen atom. rrbdavc.org
However, in 4-fluoro-5-phenyl-1H-pyrazole, the C4 position is already occupied by a fluorine atom. The fluorine atom exerts a powerful electron-withdrawing inductive effect, which deactivates the pyrazole ring, making it less susceptible to electrophilic attack compared to an unsubstituted pyrazole. While electrophilic attack on the pyrazole ring is disfavored, if it were to occur, the likely target would be the C3 position. The phenyl group at C5 generally becomes the more favorable site for electrophilic substitution reactions. The directing influence of the pyrazole substituent on the phenyl ring will then govern the position of the incoming electrophile.
| Ring System | Preferred Site of Electrophilic Attack | Rationale |
| Unsubstituted Pyrazole | C4 | Most stable carbocation intermediate formed. mdpi.comnih.govrrbdavc.org |
| This compound | Phenyl ring | The pyrazole ring is deactivated by the electron-withdrawing fluorine atom at C4. |
Nucleophilic Reactivity at Specific Ring Positions
The inherent electronic distribution of the pyrazole ring makes the C3 and C5 positions electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.net This renders them susceptible to nucleophilic attack. mdpi.comnih.govnih.gov
In the case of this compound, this effect is amplified. The fluorine atom at C4 exerts a strong electron-withdrawing inductive effect, which further reduces the electron density at the adjacent C3 and C5 positions. This electronic modification significantly enhances the electrophilicity of these carbons, making them more prone to attack by nucleophiles. While both C3 and C5 are electronically activated, the bulky phenyl group at C5 may introduce steric hindrance, potentially making the C3 position the more accessible site for nucleophilic substitution, depending on the nature of the attacking nucleophile and reaction conditions. The introduction of electron-withdrawing groups is known to increase the reactivity of pyrazoles toward nucleophiles. chim.it
Mechanisms of Fluorine Incorporation and Modification
The introduction of a fluorine atom onto a pyrazole ring is a key synthetic step, with several established mechanisms. Due to the high strength of the carbon-fluorine bond, modification of an existing fluorine substituent is uncommon. olemiss.edu
Direct Electrophilic Fluorination: A prevalent and efficient method for creating 4-fluoropyrazoles is the direct electrophilic fluorination of a corresponding pyrazole precursor. sci-hub.se This reaction typically employs an electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The mechanism is an electrophilic aromatic substitution, where the electron-rich C4 position of the pyrazole attacks the electrophilic fluorine source. mdpi.comthieme-connect.comresearchgate.net This "late-stage" fluorination is valuable for its ability to introduce fluorine into a pre-formed heterocyclic system. nih.gov In some cases, reaction with two equivalents of an electrophilic fluorinating agent can lead to the formation of 4,4-difluoro-4H-pyrazole derivatives. mdpi.comresearchgate.net
Cyclocondensation of Fluorinated Building Blocks: An alternative strategy involves constructing the pyrazole ring from precursors that already contain the fluorine atom. acs.orgresearchgate.net This "building block" approach often involves the cyclocondensation of a fluorinated 1,3-difunctional compound with a hydrazine (B178648) derivative. thieme-connect.comconicet.gov.ar For example, a fluorinated β-enamino ketone can react with hydrazine, where intramolecular cyclization followed by elimination yields the final 4-fluoropyrazole product. thieme-connect.com This method offers control over the fluorine atom's position from the outset.
Table 1: Selected Methods for Fluorine Incorporation into Pyrazoles
| Method | Precursor | Key Reagent(s) | Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Direct Electrophilic Fluorination | 3,5-diaryl-1H-pyrazole | Selectfluor™ | Electrophilic Aromatic Substitution | Selective fluorination at the C4 position. Further reaction can yield 4,4-difluoro products. | thieme-connect.comresearchgate.net |
| Cyclocondensation | β-methylthio-β-enamino ketone | Selectfluor™, then Hydrazine | Electrophilic fluorination followed by cyclization | Provides a convenient route to 3-amino-4-fluoropyrazoles, avoiding difluorination byproducts. | thieme-connect.com |
| Cyclocondensation | 1,3-diketone | Hydrazine derivative, Fluorinated alcohol (solvent) | Cyclocondensation | Use of fluorinated solvents like TFE or HFIP dramatically improves regioselectivity in pyrazole formation. | conicet.gov.ar |
| Functional Group Conversion | 4-hydroxymethylpyrazole | Selectfluor™ | Unclear, suggested radical process | Unexpected formation of 4-fluoropyrazoles from 4-hydroxymethylpyrazoles. | sci-hub.se |
Influence of Phenyl and Fluoro Substituents on Ring Reactivity
Fluoro Substituent (C4): The fluorine atom is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect significantly deactivates the pyrazole ring towards electrophilic attack. Conversely, it activates the adjacent C3 and C5 positions for nucleophilic attack by lowering their electron density.
Phenyl Substituent (C5): The phenyl group at C5 introduces significant steric bulk, which can sterically hinder reactions at the C5 and N1 positions. Electronically, it has a mild inductive-withdrawing effect and a resonance effect that can be either donating or withdrawing depending on the reaction. It provides a site for electrophilic substitution that is often more reactive than the deactivated fluoropyrazole core.
The synergy between these substituents dictates that electrophilic reagents will preferentially attack the phenyl ring, while nucleophilic reagents will target the electron-deficient C3 and C5 positions of the pyrazole ring. Palladium-catalyzed cross-coupling reactions, for example, can proceed smoothly at a functionalized C5 position. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: Controlling the position of substitution (regioselectivity) is a critical challenge in the synthesis of pyrazole derivatives.
In Ring Formation: During the synthesis of the pyrazole ring itself from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers are common. However, research has shown that the choice of solvent can be a powerful tool for controlling this outcome. The use of highly structured, non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity, favoring the formation of a single isomer. conicet.gov.ar
In Derivatization: For a pre-formed this compound, subsequent reactions are highly regioselective based on the electronic properties discussed previously. N-alkylation will occur at one of the ring nitrogens, while electrophilic attack will favor the phenyl ring. Nucleophilic attack is directed towards C3 and C5. Functionalization via metal-catalyzed cross-coupling reactions provides a highly regioselective method for introducing new groups at specific positions, provided a suitable handle (e.g., a halide or stannyl (B1234572) group) is present. researchgate.netnih.gov
Stereoselectivity: Stereoselectivity becomes a consideration when derivatization reactions create or modify a stereocenter. While the core this compound is achiral, reactions on its derivatives can be stereoselective. For instance, the reduction of a carbonyl group on a side chain attached to the pyrazole could be influenced by the steric bulk of the C5-phenyl group, leading to a diastereomeric excess of one product. Similarly, in asymmetric synthesis, the pyrazole nucleus can act as a ligand for a metal catalyst, and its substituents would play a crucial role in influencing the stereochemical outcome of the catalyzed reaction.
Iv. Spectroscopic and Structural Characterization of 4 Fluoro 5 Phenyl 1h Pyrazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated pyrazole (B372694) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
In the ¹H NMR spectra of 4-fluoro-5-phenyl-1H-pyrazole analogues, the chemical shifts and coupling constants of the protons provide valuable structural information. The proton on the pyrazole ring, typically at position 3, often appears as a singlet or a finely split multiplet depending on coupling with the fluorine atom and other nearby protons. The protons of the phenyl group at position 5 exhibit characteristic multiplets in the aromatic region of the spectrum. The presence of a fluorine atom at position 4 influences the chemical shift of the adjacent pyrazole proton through space and through-bond coupling effects. For instance, in 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the H-4 proton of the pyrazole core appears as a singlet at δ 6.83 ppm mdpi.com. The specific chemical shifts and coupling patterns are highly dependent on the substituents present on both the pyrazole and phenyl rings nih.govnih.gov.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyrazole H-3 | 7.5 - 8.5 | s or d | J(H,F) ≈ 1-3 Hz |
| Phenyl H (ortho) | 7.2 - 7.6 | m or dd | |
| Phenyl H (meta) | 7.2 - 7.6 | m or t | |
| Phenyl H (para) | 7.2 - 7.6 | m or t | |
| N-H | 12.0 - 14.0 | br s | |
| Note: This table represents typical ranges and values can vary based on substituents and solvent. |
The ¹³C NMR spectrum of this compound analogues provides information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine (C-4) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, which appears as a doublet mdpi.com. The chemical shift of this carbon is significantly shifted downfield due to the high electronegativity of fluorine. The other pyrazole carbons (C-3 and C-5) also show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF) mdpi.com. The carbons of the phenyl ring display signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the pyrazole ring and any other substituents. For example, in 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the carbon directly attached to fluorine (C-4') shows a doublet with a large coupling constant of ¹JCF = 248.9 Hz mdpi.com.
| Carbon | Typical Chemical Shift (δ, ppm) | Multiplicity (due to F) | Typical Coupling Constants (J, Hz) |
| Pyrazole C-3 | 140 - 155 | d | ³J(C,F) ≈ 2-5 Hz |
| Pyrazole C-4 | 145 - 160 | d | ¹J(C,F) ≈ 240-260 Hz |
| Pyrazole C-5 | 130 - 145 | d | ²J(C,F) ≈ 10-20 Hz |
| Phenyl C-ipso | 125 - 135 | d | ³J(C,F) ≈ 3-8 Hz |
| Phenyl C-ortho | 128 - 132 | s or d | |
| Phenyl C-meta | 128 - 130 | s or d | |
| Phenyl C-para | 125 - 129 | s or d | |
| Note: This table represents typical ranges and values can vary based on substituents and solvent. |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus biophysics.orgwikipedia.org. In this compound analogues, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom at position 4. The chemical shift of this fluorine is sensitive to the electronic environment and can be influenced by substituents on both the pyrazole and phenyl rings biophysics.orgthermofisher.com. The signal may appear as a multiplet due to coupling with nearby protons, particularly the H-3 proton of the pyrazole ring. The typical chemical shift range for fluorine in such aromatic heterocyclic systems is between -100 and -180 ppm relative to a standard like CFCl₃ thieme-connect.deucsb.edu. For instance, in some fluorinated pyrazole systems, the ¹⁹F NMR spectra display singlet resonances at approximately δ = –175 ppm thieme-connect.de.
| Fluorine Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Pyrazole C-4-F | -100 to -180 | d or s | J(F,H) ≈ 1-3 Hz |
| Note: Chemical shifts are referenced to CFCl₃. This table represents typical ranges and values can vary based on substituents and solvent. |
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals and in establishing the connectivity within the molecule ipb.ptyoutube.com.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound analogues, COSY spectra would primarily show correlations between the coupled protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons of the pyrazole and phenyl rings mdpi.comipb.pt.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds) ipb.ptsdsu.eduasianpubs.org. This technique is particularly useful for identifying the connectivity between the pyrazole and phenyl rings and for assigning quaternary carbons. For example, correlations between the pyrazole H-3 proton and the C-4, C-5, and the ipso-carbon of the phenyl ring can be observed mdpi.com.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound analogues, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the specific derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula mdpi.comacs.org.
The fragmentation of the pyrazole ring is a key feature in the mass spectra of these compounds. Common fragmentation pathways include the loss of small, stable molecules like HCN, N₂, and fragments from the substituents researchgate.net. The presence of the phenyl and fluoro substituents will influence the fragmentation pattern. For instance, cleavage of the bond between the pyrazole and phenyl rings can lead to characteristic fragment ions. The fragmentation of the pyrazole core itself often involves the loss of a nitrogen molecule (N₂) followed by further fragmentation of the resulting carbocation researchgate.netresearchgate.net.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound analogues will exhibit characteristic absorption bands corresponding to the vibrations of the pyrazole and phenyl rings and the C-F bond.
Key vibrational bands include:
N-H stretch : For N-unsubstituted pyrazoles, a broad band is typically observed in the region of 3100-3500 cm⁻¹, which can be influenced by hydrogen bonding researchgate.net.
C-H stretch : Aromatic C-H stretching vibrations from both the pyrazole and phenyl rings are observed around 3000-3100 cm⁻¹.
C=C and C=N stretch : The stretching vibrations of the double bonds within the aromatic pyrazole and phenyl rings typically appear in the 1400-1650 cm⁻¹ region.
C-F stretch : A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1350 cm⁻¹. The exact position can vary depending on the molecular environment.
Ring vibrations : The in-plane and out-of-plane bending vibrations of the pyrazole and phenyl rings give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) rsc.org.
The specific positions and intensities of these bands can provide valuable information for confirming the presence of the pyrazole core and the fluoro and phenyl substituents.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. For analogues of this compound, single-crystal X-ray diffraction studies have elucidated how different substituents and structural modifications influence molecular conformation and crystal packing.
The fundamental structure of a simpler analogue, 4-fluoro-1H-pyrazole, has also been characterized at low temperatures (150 K) to prevent sublimation. nih.goviucr.orgiucr.org Its crystal structure is triclinic (space group P-1) and, notably, contains two crystallographically independent molecules in the asymmetric unit. nih.goviucr.org These distinct moieties are linked by N—H···N hydrogen bonds, forming one-dimensional polymeric chains. nih.goviucr.orgiucr.org This arrangement contrasts with the trimeric supramolecular motifs observed in the chloro and bromo analogues, highlighting the unique influence of the highly electronegative fluorine atom on the supramolecular assembly in the solid state. nih.goviucr.org
Further research into compounds like 5-(4-fluorophenyl)-1H-pyrazol-3-amine has also utilized single-crystal X-ray diffraction to confirm its molecular structure, complementing data from other spectroscopic techniques and theoretical DFT calculations. tandfonline.com These crystallographic studies collectively provide a foundational understanding of the solid-state behavior of fluorinated phenylpyrazoles, revealing how substituent changes can systematically alter molecular geometry and intermolecular bonding patterns.
Table 1: Crystallographic Data for Selected this compound Analogues
| Compound Name | Crystal System | Space Group | Key Structural Features |
| 4-fluoro-1H-pyrazole | Triclinic | P-1 | Forms 1D chains via N-H···N hydrogen bonds; two independent molecules in the asymmetric unit. nih.goviucr.org |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Not specified in abstract | Not specified in abstract | Pyrazoline ring is nearly coplanar with the fluoro-substituted ring (dihedral angle of 4.64(7)°). nih.govsemanticscholar.org |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Not specified in abstract | Not specified in abstract | Pyrazoline ring is nearly coplanar with the fluoro-substituted ring (dihedral angle of 5.3(4)°). nih.govsemanticscholar.org |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Not specified in abstract | Not specified in abstract | Pyrazoline ring is nearly coplanar with the fluoro-substituted ring (dihedral angle of 4.89(6)°). nih.govsemanticscholar.org |
V. Theoretical and Computational Studies on 4 Fluoro 5 Phenyl 1h Pyrazole
Molecular Dynamics Simulations (if applicable)Molecular dynamics simulations could be used to study the behavior of 4-fluoro-5-phenyl-1H-pyrazole over time, particularly its interactions with solvent molecules or biological macromolecules. This would provide insights into its conformational flexibility and intermolecular interactions, which are important for applications in materials science or medicinal chemistry.
Without specific published research on this compound, quantitative data for these theoretical analyses cannot be provided.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For pyrazole (B372694) derivatives, computational modeling helps to identify the key structural features responsible for their biological activity. The pyrazole ring itself is recognized as a privileged scaffold due to its synthetic accessibility and drug-like properties. mdpi.com Computational SAR studies on pyrazole derivatives have highlighted that appropriate substitutions at different positions of the pyrazole ring can significantly enhance efficacy and selectivity towards a biological target. mdpi.com
For fluorinated pyrazole compounds, the inclusion of fluorine atoms can modulate various properties such as metabolic stability and binding affinity. semanticscholar.orgnih.gov The fluorine substitution on the phenyl ring, as in this compound, is a common strategy in drug design. SAR studies on related pyrazole series have shown that a para-substituted phenyl ring at the 5-position is a critical requirement for potent activity at certain receptors, such as the cannabinoid CB1 receptor. nih.gov
Ligand-Based and Structure-Based Approaches
Computational SAR studies typically employ two main strategies: ligand-based and structure-based design.
Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active towards a specific target. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used to build models that correlate the structural features of the compounds with their biological activity. For instance, ligand-based design involving pharmacophore and QSAR modeling has been successfully used to identify the essential chemical features for designing selective COX-2 inhibitors based on the pyrazole scaffold. nih.gov
Structure-based approaches are employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This allows for the direct investigation of how a ligand interacts with the protein's binding site. Molecular docking is a primary technique in this approach, used to predict the preferred orientation and binding affinity of a ligand. For pyrazole derivatives, structure-based design has been instrumental. For example, the discovery of highly selective inhibitors of p38 MAP kinase was guided by an X-ray crystal structure of a pyrazole compound bound in the ATP binding pocket, which revealed a unique hydrogen bond critical for selectivity. nih.gov This structural information was then used to optimize the potency and physicochemical properties of the series. nih.gov
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand within the active site of a target protein. This method is crucial for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors. Numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives against a wide range of biological targets.
Carbonic Anhydrases (CAs): Several studies have explored pyrazole derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. Docking simulations have shown that these compounds can effectively bind to the active site of hCA I and II. tandfonline.comnih.gov The interactions typically involve the pyrazole scaffold and its substituents forming hydrogen bonds and other interactions with key residues in the enzyme's active site. nih.gov
Protein Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives have been extensively studied as kinase inhibitors. mdpi.comnih.gov Docking studies have been performed on various kinases, including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking of pyrazole derivatives into the ATP binding site of VEGFR-2 has revealed potential inhibitory mechanisms, with compounds showing low binding energies indicative of strong binding. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Simulations have shown that pyrazole derivatives can fit into the binding pocket of CDK2, forming hydrogen bonds and exhibiting favorable binding energies. nih.gov
p38 MAP Kinase: Crystallographic and docking studies of a series of 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivatives established that a unique hydrogen bond with threonine 106 is a key determinant of selectivity for p38. nih.gov
BRAF Kinase: Docking simulations of 4,5-dihydropyrazole derivatives helped to determine the probable binding model within the BRAF(V600E) mutant kinase, guiding the design of more potent inhibitors. nih.gov
Other Targets:
Estrogen Receptor Alpha (ERα): A fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was investigated as a potential anti-breast cancer agent. Molecular docking showed it had a strong binding affinity for the human estrogen receptor alpha (ERα), comparable to the native ligand. semanticscholar.orgmdpi.com
Mycobacterium tuberculosis CYP121A1: Computational studies, including docking, have been used to evaluate pyrazole derivatives as potential anti-tuberculosis agents by targeting the CYP121A1 enzyme. nih.gov
The results from these docking studies are often presented in tables summarizing binding energies and key interactions, providing a detailed view of the ligand-receptor complexes.
Interactive Data Table: Molecular Docking of Fluorophenyl Pyrazole Analogs with Biological Targets
| Compound/Analog | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Citation |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | 3ERT | -10.61 | Leu346, Thr347, Asp351, Glu353, Leu384, Leu387, Met388, Leu391, Arg394, Phe404, Met421, Ile424, Gly521, His524, Leu525 | semanticscholar.orgmdpi.com |
| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38 MAP Kinase | 1W82 | - | Thr106 (H-bond) | nih.gov |
| (E)-4-((4-bromophenyl)diazenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Cyclooxygenase-2 (COX-2) | 5IKR | -10.2 | Arg513, Val523, Ser530 (H-bonds); Tyr385, Trp387 (π-π stacking) | arabjchem.org |
Interactive Data Table: Molecular Docking of General Pyrazole Derivatives with Kinase Targets
| Compound/Analog Class | Target Protein | PDB ID | Binding Energy Range (kJ/mol) | Key Interacting Residues | Citation |
| Diaryl-1,3,4-thiadiazole-pyrazoles | VEGFR-2 | 2QU5 | -7.73 to -10.09 | Cys919, Asp1046 | nih.gov |
| Diaryl-1,3,4-thiadiazole-pyrazoles | Aurora A | 2W1G | -7.03 to -8.57 | Arg137, Leu263 | nih.gov |
| Pyrazole-carboxamides | CDK2 | 2VTO | -7.94 to -10.35 | Leu83, Asp86, Gln131 | nih.gov |
Vi. Biological Activity and Mechanistic Insights of 4 Fluoro 5 Phenyl 1h Pyrazole Analogues
Anti-inflammatory and Analgesic Mechanisms
Pyrazole (B372694) derivatives are well-established as potent anti-inflammatory and analgesic agents. nih.govsemanticscholar.orgrjsocmed.com Their mechanisms often involve the modulation of key enzymes and receptors in pain and inflammation pathways.
A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole analogues is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com
Selective COX-2 Inhibition : Many diaryl-substituted pyrazole derivatives, such as Celecoxib and Deracoxib, are designed to be selective inhibitors of COX-2. drugbank.comwikipedia.org COX-2 is typically induced during inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa. mdpi.comdrugbank.com By selectively targeting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. drugbank.com
Mechanism of Selectivity : The active site of COX-2 is slightly larger than that of COX-1, containing a side pocket. nih.gov The structure of diaryl pyrazole inhibitors allows them to fit into this larger active site and bind with high affinity, leading to their selectivity. nih.gov
Research Findings : Studies on various pyrazole-pyridazine hybrids and other derivatives have demonstrated potent and selective COX-2 inhibitory activity. For instance, certain trimethoxy derivatives have shown higher COX-2 inhibition than the reference drug Celecoxib, with IC50 values as low as 1.15 µM. rsc.org A novel pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 over COX-1. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Trimethoxy pyrazole–pyridazine hybrid (6f) | 1.15 | >86.95 | rsc.org |
| Trimethoxy pyrazole–pyridazine hybrid (5f) | 1.50 | >66.67 | rsc.org |
| FR140423 | Not specified | 150 | nih.gov |
| Celecoxib (Reference) | Not specified | Not specified | rsc.org |
Beyond COX inhibition, certain pyrazole analogues exert their analgesic effects through interactions with ion channels and receptors involved in nociception.
Opioid Receptor Activation : Some pyrazole compounds have demonstrated antinociceptive effects that are associated with the activation of opioid receptors. frontiersin.org For example, the analgesic effects of the pyrazole derivative FR140423 were found to be blocked by the µ-opioid antagonist naloxone, suggesting a morphine-like analgesic mechanism in addition to its COX-2 inhibition. nih.gov
Acid-Sensing Ion Channel (ASIC) Blockage : The acid-sensing ion channel subtype 1α (ASIC-1α) is implicated in pain signaling. Studies have shown that pyrazole compounds with specific substitutions on the phenyl ring can block this channel, contributing to their analgesic properties. frontiersin.org
Transient Receptor Potential (TRP) Channel Modulation : Some COX-2 inhibitors like Celecoxib and Deracoxib have been found to directly modulate Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are involved in thermosensation and pain. nih.govnih.gov This action is independent of their COX-2 inhibitory activity and depends on the stimulus used to activate the channel. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)
Fluorinated pyrazole derivatives have shown a broad spectrum of antimicrobial activities, making them promising candidates for the development of new therapeutic agents to combat infectious diseases. ijpsonline.com
A key strategy for antimicrobial action is the inhibition of enzymes that are vital for microbial survival and replication.
DNA Gyrase Inhibition : DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and it serves as a well-established target for antibacterial agents. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase. acs.orgnih.gov For example, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole showed potent activity against both susceptible and multidrug-resistant Gram-positive bacteria, with MIC values of 1-2 µg/mL. acs.org
Lanosterol 14α-demethylase Inhibition : This enzyme is a crucial component of the fungal cell membrane biosynthesis pathway. Its inhibition disrupts membrane integrity, leading to fungal cell death. Pyrazole-containing compounds have been investigated as inhibitors of this enzyme, contributing to their antifungal activity.
Other Microbial Enzyme Inhibition : Pyrazole analogues have also been designed to inhibit other essential bacterial enzymes. For instance, pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine biosynthesis pathway of bacteria, have been developed as potential antibiotics. nih.govnih.govluc.edu The most potent of these analogues displayed IC50 values around 18 µM. nih.gov
| Compound Class/Example | Target Organism | Mechanism | Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | Gram-positive bacteria (e.g., S. aureus) | DNA Gyrase Inhibition | 1-2 µg/mL | acs.org |
| Pyrazole thioether analog (7d) | Haemophilus influenzae | DapE Inhibition | 17.9 ± 8.0 μM | nih.gov |
| Pyrazole analog (3) | E. coli | Not specified | 0.25 µg/mL | nih.gov |
| Pyrazole analog (4) | S. epidermidis | Not specified | 0.25 µg/mL | nih.gov |
Disrupting fundamental cellular processes like cell wall synthesis is another effective antimicrobial strategy.
Cell Wall Disruption : Some pyrazole-incorporated peptidomimetics have been shown to cause disruption of the bacterial cell wall. This mechanism can lead to the leakage of cellular contents and ultimately cell lysis. nih.gov
Inhibition of Cell Wall Synthesis Enzymes : Novel piperazine bis(pyrazole-benzofuran) hybrids have been identified as potent inhibitors of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov One such compound inhibited MurB with an IC50 value of 3.1 µM and was effective against MRSA. nih.gov
Anticancer Potential
The pyrazole scaffold is a key feature in numerous compounds investigated for their anticancer properties. srrjournals.comnih.govnih.gov Their mechanisms of action are diverse and often involve targeting pathways critical for cancer cell proliferation and survival.
Enzyme Inhibition : Many pyrazole derivatives exhibit anticancer activity by inhibiting kinases and other enzymes involved in cell division and signaling. For example, thiazolyl-pyrazoline derivatives have been shown to be potent EGFR kinase inhibitors, with some compounds displaying IC50 values as low as 0.06 µM and showing significant antiproliferative activity against MCF-7 breast cancer cells. srrjournals.com
Topoisomerase Inhibition : Topoisomerases are enzymes that regulate the topology of DNA and are vital for cell replication. jst.go.jp Certain 1,3,5-triphenyl pyrazole derivatives have been synthesized as DNA-binding agents and have been evaluated for their ability to inhibit topoisomerase I/II, thereby preventing cancer cell proliferation. jst.go.jp
Tubulin Polymerization Inhibition : A novel pyrazole compound, PTA-1, was found to exhibit potent cytotoxicity against triple-negative breast cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Cytotoxicity against Cancer Cell Lines : Numerous studies have reported the cytotoxic effects of pyrazole analogues against various cancer cell lines. For instance, a series of pyrazoline derivatives synthesized from coumarin–carbazole chalcones showed the potential to induce apoptosis in HeLa and NCI-H520 cell lines. srrjournals.com Another study found that a 4-bromophenyl substituted pyrazole inhibited the growth of A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com
| Compound/Derivative | Cancer Cell Line | Mechanism | Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | EGFR Kinase Inhibition | 0.07 µM | srrjournals.com |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | Not specified | 5.8 µM | srrjournals.com |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | Not specified | 6.78 µM | srrjournals.com |
Kinase Inhibitory Activity (e.g., p38MAPK, Bruton's Tyrosine Kinase)
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: A novel class of highly selective inhibitors of p38 MAP kinase, based on a 5-amino-1-phenyl-1H-pyrazole scaffold, has been identified. nih.gov Optimization of this series led to the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent, orally bioavailable, and highly selective inhibitor of p38 MAP kinase. nih.gov X-ray crystallography revealed that the selectivity of this series is partly due to a unique hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the threonine 106 residue in the ATP binding pocket of the p38α enzyme. nih.gov This structural insight guided the modification of the compound to enhance its potency and physicochemical properties, ultimately leading to a candidate for clinical trials. nih.gov
Other studies have also highlighted the importance of a 4-fluorophenyl motif in the molecular binding with the ATP pocket of the p38α kinase, with some compounds showing inhibitory activity in the range of 0.10–5.1 µM. mdpi.com
Table 1: Kinase Inhibitory Activity of Selected Pyrazole Analogues
| Compound Class | Target Kinase | Key Compound Example | Activity/Potency | Reference |
|---|---|---|---|---|
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole methanones | p38α MAP Kinase | RO3201195 | Potent and highly selective | nih.gov |
| Pyrazolo[3,4-c]pyrazol Derivatives | Bruton's Tyrosine Kinase (BTK) | Compound 8a | IC50 = 127 nmol/L | researchgate.net |
Bruton's Tyrosine Kinase (BTK) Inhibition: The pyrazole scaffold has also been explored for its potential to inhibit Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov A series of novel pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives were designed and evaluated as potential BTK inhibitors. researchgate.net Among these, one of the most potent compounds exhibited an IC50 value of 127 nmol/L against the BTK enzyme, demonstrating that pyrazole-based structures can serve as effective frameworks for BTK inhibition. researchgate.net
Modulation of Receptor Activity (e.g., Human Estrogen Alpha Receptor - ERα)
Pyrazole analogues have been developed as potent and selective modulators of the human estrogen alpha receptor (ERα). By appending basic side chains, typically found in antiestrogens, to pyrazole cores that show high affinity for ERα, researchers have created selective ERα antagonists. oup.com One such compound, methyl-piperidino-pyrazole (MPP), was found to be a highly selective antagonist for ERα, retaining a high binding affinity and antagonist potency. oup.comnih.gov
The structural modifications of the pyrazole core can significantly influence its interaction with ERα. For example, diaryl-pyrazole chalcone hybrids have been developed as new selective estrogen receptor modulators (SERMs). indexcopernicus.com Certain compounds in this class, such as 8g and 8h, displayed significant anti-proliferative activity against ER-positive MCF-7 breast cancer cells with IC50 values of 3.78 µM and 9.25 µM, respectively. indexcopernicus.com Docking studies indicate that these compounds bind in an antagonistic conformation within the receptor, similar to established SERMs. indexcopernicus.com
Interference with Protein Glycation
While the pyrazole scaffold is known for a wide range of biological activities, the available research did not provide specific details on the direct interference of 4-fluoro-5-phenyl-1H-pyrazole analogues with protein glycation processes.
Neuroprotective and Central Nervous System Activities
The pyrazole scaffold is recognized as a biologically important structure for developing novel neuroprotective agents. manipal.edubenthamdirect.comnih.govresearchgate.netingentaconnect.com Its derivatives have been investigated for a variety of activities within the central nervous system. manipal.edubenthamdirect.comnih.govresearchgate.netingentaconnect.com
Monoamine Oxidase (MAO) Inhibition
Analogues of 4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.govresearchgate.net Studies on series of 3,5-diaryl pyrazoles revealed compounds with inhibitory activity against both MAO-A and MAO-B in the nanomolar range. nih.gov
For instance, certain pyrazoline derivatives have demonstrated selective inhibition of human MAO-B. researchgate.net The inhibitory concentration (IC50) values often fall within the micromolar to nanomolar range, indicating significant potency. science.govnih.govmdpi.comresearchgate.net
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Pyrazole Analogues
| Compound Class | Target Isoform | IC50 Value | Reference |
|---|---|---|---|
| 3,5-diaryl pyrazoles | MAO-A | Nanomolar range | nih.gov |
| 3,5-diaryl pyrazoles | MAO-B | Nanomolar range | nih.gov |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 µM | nih.gov |
| Pyridazinobenzylpiperidine derivative (S15) | MAO-A | 3.691 µM | nih.gov |
Cholecystokinin-1 Receptor Antagonism
Pyrazole and pyrazoline derivatives have been identified as potent antagonists of the cholecystokinin-1 (CCK1) receptor. nih.govnih.govpatsnap.comresearchgate.net High-throughput screening revealed diarylpyrazole compounds as effective antagonists. nih.gov Subsequent optimization of the pyrazoline template led to the development of novel carboxamides and phenylureas with significant binding affinity. ddtjournal.com
Specifically, N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-indole carboxamides and N'-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas have shown potent and selective antagonism. The most effective amides and ureidopyrazolines in these series displayed IC50 values for the CCK1 receptor as low as 20 and 25 nM. ddtjournal.com These findings highlight the potential of the pyrazole scaffold in developing selective CCK1 receptor antagonists. nih.govnih.govddtjournal.com
Table 3: Cholecystokinin-1 (CCK1) Receptor Antagonist Activity
| Compound Series | Compound Example | Target Receptor | IC50 Value | Reference |
|---|---|---|---|---|
| 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-indole carboxamides | Amide 3c | CCK1 | 20 nM | ddtjournal.com |
| Amide 3d | CCK1 | 25 nM | ddtjournal.com | |
| 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas | Ureidopyrazoline 4b | Mixed CCK | 20 nM | ddtjournal.com |
| Ureidopyrazoline 4e | Mixed CCK | 25 nM | ddtjournal.com |
Antioxidant Mechanisms
Pyrazole derivatives have demonstrated notable antioxidant properties through various mechanisms, primarily involving the scavenging of free radicals. journament.comnih.govijpsr.comresearchgate.netfrontiersin.org The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov
Studies on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed that these compounds possess radical scavenging activity. nih.gov Similarly, other pyrazole analogues have been shown to inhibit reactive oxygen species (ROS) production and lipid peroxidation. researchgate.netnih.gov For instance, a series of pyrazole compounds were effective at inhibiting superoxide anion production and NADPH oxidase activity in human platelets, demonstrating a protective effect against oxidative stress. nih.gov This antioxidant activity was also confirmed in endothelial cells. nih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for this antioxidant activity. researchgate.net
Free Radical Scavenging Properties
The antioxidant potential of pyrazole derivatives has been a subject of significant investigation. Certain analogues of this compound have demonstrated notable free radical scavenging capabilities. For instance, a series of thienyl-pyrazole derivatives were evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Among the tested compounds, compounds 5g and 5h displayed excellent scavenging activity against both DPPH and hydroxyl radicals, with their efficacy being comparable to the standard antioxidants, ascorbic acid and butylated hydroxyanisole (BHA), respectively nih.gov.
In another study, functionalized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) were screened for their antioxidant activity through a DPPH radical scavenging assay. These compounds exhibited a wide range of in vitro activities, with some derivatives showing better antioxidant potential than the standard butylated hydroxytoluene (BHT) researchgate.net. The diverse radical scavenging activities observed in these studies highlight the influence of various substituents on the antioxidant capacity of the pyrazole core.
Table 1: DPPH and Hydroxyl Radical Scavenging Activity of Selected Thienyl-Pyrazole Analogues
| Compound | DPPH Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
|---|---|---|
| 5g | 0.245 ± 0.01 | 0.905 ± 0.01 |
| 5h | 0.284 ± 0.02 | 0.892 ± 0.01 |
| Ascorbic Acid (Standard) | 0.483 ± 0.01 | - |
| BHA (Standard) | - | 1.739 ± 0.01 |
Data from Jeyaveeran et al., 2021. nih.gov
Reducing Power Assessment
The reducing power of a compound is another important indicator of its antioxidant potential. It is often evaluated by the compound's ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. In a study investigating the antioxidant properties of two pyrazole derivatives, Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) and Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol), their reducing power was assessed and compared with that of ascorbic acid. The results indicated that Pyz-2 possessed a stronger reducing power than the standard ascorbic acid nih.gov.
Table 2: Reducing Power of Pyrazole Derivatives
| Compound | Reducing Power IC50 (µM) |
|---|---|
| Pyz-1 | Not specified |
| Pyz-2 | Stronger than Ascorbic Acid |
| Ascorbic Acid (Standard) | 88.12 |
Data from Al-Majidi et al., 2024. nih.gov
Other Investigated Biological Activities (e.g., Antileishmanial, Antimalarial, Antidiabetic)
Beyond their antioxidant properties, analogues of this compound have been explored for their potential in treating various infectious and metabolic diseases.
Antileishmanial Activity:
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Several studies have highlighted the antileishmanial potential of pyrazole derivatives. In one such study, a newly synthesized pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole (IV) , was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. The 50% inhibitory concentration (IC50) values for this compound were found to be only slightly higher than those of amphotericin B, a commonly used antileishmanial drug researchgate.net.
Another investigation focused on a series of 1-aryl-1H-pyrazole-4-carboximidamides. These compounds were evaluated for their in vitro activity against Leishmania amazonensis. While some of the tested compounds showed promising activity, their efficacy was generally lower than that of the standard drug pentamidine nih.gov.
Table 3: Antileishmanial Activity of a Pyrazole Derivative (Compound IV)
| Leishmania Species | IC50 of Compound IV (µg/mL) | IC50 of Amphotericin B (µg/mL) |
|---|---|---|
| L. tropica | 0.48 | 0.23 |
| L. major | 0.63 | 0.29 |
| L. infantum | 0.40 | 0.24 |
Data from a 2013 study. researchgate.net
Antimalarial Activity:
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for novel antimalarial agents. Pyrazole-containing compounds have shown promise in this area. A study on chloroquine-pyrazole analogues, specifically 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine derivatives, demonstrated significant in vitro activity against a chloroquine-resistant clone of P. falciparum nih.gov. Furthermore, research on hybrid molecules has indicated that a fluoro-substituted pyrazole nucleus conjugated with 1,3,4-oxadiazole scaffolds can lead to excellent antiplasmodial activity against P. falciparum, with efficacy comparable to quinine researchgate.net.
Antidiabetic Activity:
Pyrazole derivatives have also been investigated for their potential in managing diabetes mellitus. One study synthesized and evaluated two pyrazole derivatives, Pyz-1 and Pyz-2 , for their ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion. Both compounds showed potent inhibition of these enzymes, with IC50 values comparable to the standard antidiabetic drug, acarbose nih.gov.
Another series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, which includes analogues with a 4-fluorophenyl substituent, were synthesized and screened for their in vivo antidiabetic activity in a streptozotocin-induced diabetic model. Several of these compounds exhibited prominent antidiabetic activity.
Table 4: Antidiabetic Activity of Pyrazole Derivatives (Pyz-1 and Pyz-2)
| Compound | α-glucosidase Inhibition IC50 (µM) | α-amylase Inhibition IC50 (µM) |
|---|---|---|
| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 |
| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
Data from Al-Majidi et al., 2024. nih.gov
Vii. Research Applications and Future Directions for 4 Fluoro 5 Phenyl 1h Pyrazole
Advancements in Medicinal Chemistry Lead Generation
The pyrazole (B372694) nucleus is a well-established pharmacophore, present in a variety of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnih.gov The introduction of a fluorine atom onto the pyrazole ring, as seen in 4-fluoro-5-phenyl-1H-pyrazole, is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. mdpi.com Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability and binding affinity to biological targets. mdpi.com
A notable example of a fluorinated phenylpyrazole derivative in medicinal research is 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which has been synthesized and investigated for its potential as an anti-breast cancer agent. mdpi.com Molecular docking studies of this compound have shown a high binding affinity for the human estrogen receptor alpha (ERα), a key target in breast cancer therapy. mdpi.com The fluorinated phenyl group in this derivative plays a crucial role in its interaction with the receptor's active site. mdpi.com
The development of novel pyrazole derivatives continues to be a fertile area of research for lead generation. For instance, various 4-formyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. chemmethod.com Furthermore, a series of N-phenylpyrazole analogues bearing different substituents have been prepared and screened for their potential as anticancer agents, with some compounds showing promising activity against human liver cancer cell lines. ijper.org These studies underscore the versatility of the pyrazole scaffold in generating diverse libraries of compounds for high-throughput screening and the identification of new therapeutic leads.
Table 1: Examples of Biologically Active Phenylpyrazole Derivatives
| Compound/Derivative Class | Biological Activity Investigated | Key Findings |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Anticancer (Breast Cancer) | High binding affinity to human estrogen receptor alpha (ERα) in molecular docking studies. mdpi.com |
| 4-Formyl Pyrazole Derivatives | Antimicrobial | Several derivatives exhibited significant efficacy against pathogenic bacteria. chemmethod.com |
| N-Phenylpyrazole Analogues | Anticancer (Liver Cancer) | Certain derivatives displayed potent activity against the Hep G2 human liver cancer cell line. ijper.org |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Analgesic and Anti-inflammatory | Demonstrated significant analgesic and anti-inflammatory effects in preclinical models. ovid.com |
Potential in Agrochemical Research and Development
The pyrazole moiety is a key component in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. clockss.orgresearchgate.net The introduction of fluorine into these molecules can enhance their efficacy and selectivity. 3-Methyl-1-(4-fluoro phenyl)pyrazole-5-carboxylic acid, a derivative of the core structure, is a notable example of a compound with applications in the formulation of herbicides and fungicides. chemimpex.com The fluorinated phenyl group in this molecule is thought to contribute to its targeted action against specific agricultural pests. chemimpex.com
Research in this area focuses on the design and synthesis of novel pyrazole derivatives with improved biological activity and favorable environmental profiles. For example, pyrazole-based compounds have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to potent herbicidal activity. clockss.org The synthesis of pyrazole phenyl ethers and their subsequent modification is a strategy employed to create new photodynamic herbicides. clockss.org
The development of new insecticides is another active area of research for pyrazole derivatives. Fiproles, a class of insecticides that includes the widely used fipronil, feature a pyrazole core and act as chloride channel blockers in insects. clockss.org The ongoing search for new insecticidal compounds with different modes of action to combat resistance is a significant driver for the synthesis and evaluation of novel fluorinated pyrazoles.
Role in Coordination Chemistry and Ligand Design
The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. acs.orgresearchgate.net The ability of pyrazole derivatives to act as monodentate, bidentate, or bridging ligands allows for the construction of diverse and complex supramolecular architectures. researchgate.net The functionalization of the pyrazole ring, for instance with a phenyl group at the 5-position and a fluorine atom at the 4-position, can modulate the electronic and steric properties of the resulting ligands, influencing the geometry and reactivity of the corresponding metal complexes.
The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been reported as a promising route to generating asymmetric imine ligands. rsc.org These formyl-functionalized pyrazoles can be readily condensed with amines to produce Schiff base ligands capable of coordinating to one or more metal centers. Such ligands are of interest for the development of polynuclear complexes with potential applications in catalysis, magnetism, and materials science. rsc.org
Furthermore, pyrazole-acetamide and pyrazole-quinoxaline derivatives have been used to construct mononuclear coordination complexes with various transition metals, including cadmium, copper, and iron. researchgate.net These complexes have been shown to exhibit interesting hydrogen bonding networks and, in some cases, significant antibacterial activity. researchgate.net The incorporation of a this compound moiety into such ligand systems could further enhance their coordination properties and biological activities.
Exploration in Materials Science (e.g., Optical Properties)
Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including chemical stability and low electric polarizability. researchgate.net The incorporation of fluorine into pyrazole-based materials can influence their solid-state packing, leading to desirable optical and electronic properties.
The synthesis and characterization of fluorinated bis(pyrazoles) have demonstrated that the degree of fluorination can affect the planarity of the molecules and their supramolecular organization in the crystal lattice. researchgate.net While the absorption and fluorescence emission properties of these compounds were only slightly affected by the number of fluorine atoms, the dielectric constant was found to increase with a higher degree of fluorination. researchgate.net This suggests that the targeted fluorination of pyrazole-based materials could be a viable strategy for tuning their dielectric properties for applications in electronic devices.
The investigation of novel pyrazole-containing polymers has also revealed their potential for optical applications. For example, a polymer incorporating a 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (B99206) unit has been synthesized and its optical and dispersion parameters have been characterized. researchgate.net Such polymers may find use in the development of new optical materials with tailored refractive indices and transparency. The introduction of a this compound unit into a polymer backbone could lead to materials with enhanced thermal stability and specific optical properties.
Strategies for Novel Pyrazole Derivative Design
The design of novel pyrazole derivatives with specific biological or material properties is an active area of research. A common strategy involves the modification of the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring. The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established approach to generating chemical diversity. japtronline.com
For the this compound scaffold, synthetic strategies could focus on:
N1-Substitution: Introduction of various alkyl or aryl groups at the N1 position can significantly impact the compound's lipophilicity and steric profile, which can in turn affect its biological activity and material properties.
C3-Substitution: The C3 position is another key site for modification. Introducing different functional groups at this position can lead to new interactions with biological targets or alter the electronic properties of the molecule. The synthesis of N-phenylpyrazole analogues with diverse pharmacophores at the 3- and 5-positions has been shown to be a fruitful approach for discovering new anticancer agents. ijper.org
Modification of the Phenyl Ring: Substitution on the phenyl ring at the C5 position provides another avenue for tuning the properties of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the electronic nature of the entire scaffold.
Structure-activity relationship (SAR) studies are crucial for guiding the design of new derivatives. By systematically varying the substituents on the pyrazole core and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired properties. nih.govnih.gov
Interdisciplinary Research Opportunities
The diverse applications of this compound and its derivatives highlight the potential for fruitful interdisciplinary research. The intersection of medicinal chemistry and materials science could lead to the development of drug-eluting materials or biocompatible sensors. For example, a fluorinated pyrazole-based polymer with inherent antimicrobial properties could be used in medical device coatings.
The collaboration between agrochemical and coordination chemistry could result in the creation of novel metal-based fungicides or herbicides with enhanced efficacy and reduced environmental impact. The ability of pyrazole ligands to stabilize various metal ions could be exploited to develop targeted delivery systems for agrochemicals.
Furthermore, the optical properties of fluorinated pyrazoles could be harnessed in the development of fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The synthesis of pyrazole derivatives with tunable emission wavelengths through strategic functionalization is a promising area for future research that would benefit from expertise in both synthetic chemistry and materials science. The continued exploration of the fundamental chemistry of this compound is likely to open up new avenues for innovation across multiple scientific disciplines.
Q & A
Q. What are the primary synthetic routes for 4-fluoro-5-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with hydrazine derivatives. For example, 5-Amino-3-(4-fluorophenyl)-1H-pyrazole (CAS 72411-52-0) is synthesized via cyclization of ethyl acetoacetate derivatives with phenylhydrazine under basic conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield due to enhanced solubility of intermediates.
- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., over-alkylation).
- Catalysts : Pd(PPh₃)₄ or K₃PO₄ in Suzuki-Miyaura couplings for aryl substitutions .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ ~ -110 ppm for para-F substitution) .
- IR Spectroscopy : C-F stretching vibrations (~1220 cm⁻¹) and NH bands (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 177.18 for C₉H₈FN₃) .
Q. How can researchers ensure purity and stability during purification?
Answer:
Q. What substituent effects influence the reactivity of the pyrazole core?
Answer:
- Electron-withdrawing groups (e.g., -F) : Enhance electrophilic substitution at the 5-position but reduce nucleophilic attack .
- Amino groups (-NH₂) : Increase hydrogen-bonding potential, affecting solubility and crystallinity .
- Steric hindrance : Bulky substituents (e.g., benzyl) at the 1-position hinder cyclization .
Q. How can stability issues in aqueous solutions be mitigated?
Answer:
- pH control : Buffered solutions (pH 6–8) prevent ring-opening reactions .
- Lyophilization : Freeze-drying improves long-term stability for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Answer:
- Pharmacophore mapping : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) to modulate lipophilicity .
- Enzymatic assays : Test inhibition of COX-2 or CYP450 isoforms to correlate substituents (e.g., -CF₃) with activity .
- Data analysis : Use multivariate regression to link logP values (e.g., 2.1–3.5) with cytotoxicity .
Q. What challenges arise in resolving crystallographic data for fluorinated pyrazoles?
Answer:
- Disorder in fluorine positions : Use SHELXL for anisotropic refinement and TWINABS for twinned crystals .
- Weak scattering : High-flux synchrotron sources improve data resolution (<1.0 Å) .
- Hydrogen bonding : DFT calculations (B3LYP/6-31G**) predict H-bond networks for comparison with experimental data .
Q. How can computational methods predict the bioactivity of novel derivatives?
Answer:
Q. What strategies validate target engagement in cellular assays?
Answer:
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
